

An In-depth Technical Guide to the Biological Activity of Jmv 236

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Compound of Interest		
Compound Name:	Jmv 236	
Cat. No.:	B1672977	Get Quote

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Core Compound: **Jmv 236** Chemical Name: Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 Class: Cholecystokinin (CCK) Analog, CCK-A Receptor Agonist

This document provides a comprehensive overview of the known biological activities of **Jmv 236**, a synthetic cholecystokinin-octapeptide-sulfate (CCK-8-S) derivative. The information is compiled from available scientific literature to guide further research and development.

Introduction

Jmv 236 is a peptide analog of cholecystokinin (CCK), a crucial hormone and neurotransmitter involved in various physiological processes, including digestion, satiety, and anxiety. Structurally, it is a derivative of CCK-8-S with the sequence Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2.[1] Its modifications are designed to enhance chemical stability while retaining biological activity.[1] The primary known biological effects of **Jmv 236** are the suppression of food intake and modulation of central nervous system monoamines.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of **Jmv 236**.

Table 1: In Vivo Effects of Jmv 236 on Food Intake in Rats



Parameter	Route of Administrat ion	Doses	Observed Effect	Onset of Action	Reference
Food Intake Reduction	Intraperitonea I (i.p.)	12.5 μg/kg	Decreased food intake at 2 and 3 hours post- administratio n.	Delayed compared to CCK-8-S	[1]
Food Intake Reduction	Intraperitonea I (i.p.)	50 μg/kg	Decreased food intake at 2 and 3 hours post-administratio n.	Delayed compared to CCK-8-S	[1]
Food Intake	Intracerebrov entricular (i.c.v.)	Not specified	Inactive	-	

Table 2: Effects of Jmv 236 on Brain Monoamines in Rats

Brain Region	Neurotransmitt er/Metabolite	Observed Effect	Route of Administration	Reference
Striatum	Dopamine Metabolites	Decrease	Intraperitoneal (i.p.)	
Hypothalamus	Serotonin Metabolite (5- HIAA)	Increase	Intraperitoneal (i.p.)	
Striatum	Serotonin Metabolite (5- HIAA)	Increase	Intraperitoneal (i.p.)	_

Table 3: In Vitro Activity of Jmv 236



Assay	System	Activity	Quantitative Data	Reference
Pancreatic Amylase Secretion	Not specified	Same as CCK-8- S	EC50 not reported	

Note: Specific quantitative data such as binding affinities (Ki, IC50) and efficacy (EC50) for **Jmv 236** at the CCK-A receptor are not currently available in the public domain literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on **Jmv 236** are not fully available. The following are generalized methodologies based on the information provided in the literature.

3.1. Food Intake Studies in Rats

- Animals: Female rats of an inbred strain.
- Housing: Standard laboratory conditions with controlled light-dark cycles.
- Acclimatization: Animals are accustomed to handling and experimental conditions.
- Drug Administration: Jmv 236 is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at the specified doses (12.5 and 50 μg/kg). A control group receives the vehicle alone.
- Food and Water Access: Standard laboratory chow and water are available ad libitum.
- Measurement: Food consumption is measured at specific time points (e.g., 2 and 3 hours)
 after injection. This is typically done by weighing the remaining food and correcting for any
 spillage.
- Data Analysis: The food intake of the Jmv 236-treated group is compared to the vehicle-treated control group using appropriate statistical methods.

3.2. Brain Monoamine Analysis



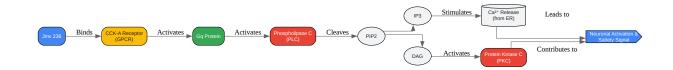
- Animals and Drug Administration: As described in the food intake study.
- Tissue Collection: At a predetermined time after Jmv 236 or vehicle administration, animals
 are euthanized, and brains are rapidly dissected to isolate specific regions of interest
 (striatum, hypothalamus).
- Neurochemical Analysis: Brain tissue samples are processed to extract monoamines and their metabolites. High-performance liquid chromatography (HPLC) with electrochemical detection is a standard method for quantifying levels of dopamine, serotonin, and their metabolites (e.g., 5-HIAA).
- Data Analysis: The concentrations of monoamines and metabolites in the Jmv 236-treated group are compared to the control group.

Signaling Pathways and Mechanisms of Action

Jmv 236 is an agonist at the cholecystokinin-A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR). The anorectic (appetite-suppressing) effects of CCK and its analogs are primarily mediated by the activation of CCK-A receptors on vagal afferent neurons.

4.1. Proposed Signaling Pathway for **Jmv 236** in Vagal Afferent Neurons

The binding of **Jmv 236** to the CCK-A receptor is expected to initiate a signaling cascade similar to that of the endogenous ligand, CCK.



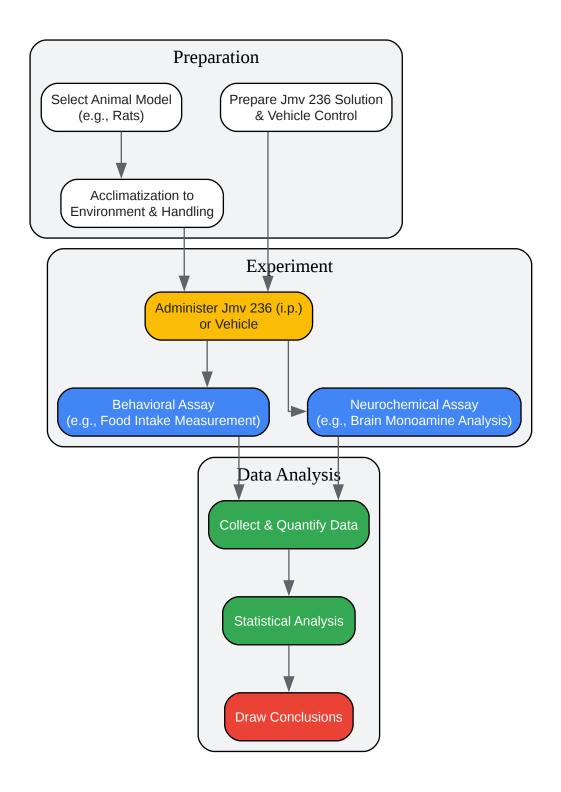
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Caption: Proposed signaling pathway of **Jmv 236** via the CCK-A receptor.



4.2. Experimental Workflow for In Vivo Studies

The general workflow for investigating the in vivo effects of **Jmv 236** is outlined below.



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Caption: General experimental workflow for in vivo studies of Jmv 236.

4.3. Mechanism of Action on Brain Monoamines

The increase in serotonin and decrease in dopamine metabolites following peripheral administration of **Jmv 236** suggest an interaction with central neurotransmitter systems. The activation of vagal afferent nerves by CCK-A receptor agonists can transmit signals to the nucleus of the solitary tract (NTS) in the brainstem. The NTS has projections to various brain regions, including the hypothalamus and limbic areas, which are involved in the regulation of appetite and mood. The observed changes in serotonin and dopamine could be a downstream consequence of this initial vagal signaling.

Future Research Directions

The current body of literature on **Jmv 236** is limited. To fully characterize its biological activity and therapeutic potential, further studies are warranted:

- Receptor Binding and Functional Assays: Determination of the binding affinity (Ki) and functional potency (EC50) of Jmv 236 at CCK-A and CCK-B receptors is essential.
- Pharmacokinetics and Metabolism: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of **Jmv 236** are needed to optimize dosing and predict its in vivo behavior.
- Detailed Behavioral Studies: A more comprehensive analysis of the effects of Jmv 236 on the microstructure of feeding behavior (e.g., meal size, meal frequency) would provide deeper insights into its satiety-inducing properties.
- Investigation of Central Effects: Further exploration of the central nervous system targets of Jmv 236 and the precise mechanisms underlying its modulation of dopamine and serotonin systems is required.
- Therapeutic Potential: Given its appetite-suppressing effects, **Jmv 236** could be investigated as a potential therapeutic agent for obesity and related metabolic disorders.



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References

- 1. Effects of a new cholecystokinin analogue (JMV 236) on food intake and brain monoamines in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
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